![molecular formula C13H17FN2O B11168228 2-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone CAS No. 521300-20-9](/img/structure/B11168228.png)
2-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
FPE , is a chemical compound with the following structure:
Structure: C14H18FN2O
It features a fluorophenyl group, a methylpiperazine moiety, and an ethanone functional group
Preparation Methods
Synthetic Routes: Several synthetic routes exist for FPE. One common method involves the reaction of 4-fluorobenzoyl chloride with 4-methylpiperazine in the presence of a base (such as triethylamine). The resulting intermediate undergoes cyclization to form FPE.
Industrial Production: While FPE is not produced on a large scale industrially, it can be synthesized in research laboratories using the methods mentioned above.
Chemical Reactions Analysis
Reactions: FPE can participate in various chemical reactions:
Acylation: The initial synthesis involves acylation of 4-methylpiperazine.
Cyclization: The intramolecular cyclization step forms the final product.
Substitution: FPE can undergo nucleophilic substitution reactions.
4-Fluorobenzoyl chloride: Used in the initial acylation step.
Triethylamine: A common base for promoting the reaction.
Solvents: Organic solvents like dichloromethane or ethyl acetate are often employed.
Major Products: The primary product is 2-(4-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone itself.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 2-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone have potential applications in treating central nervous system disorders. For instance, derivatives have been studied for their efficacy in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways .
Anticancer Activity
Preliminary studies have shown that this compound may exhibit anticancer properties. A related study evaluated the compound's effects against human tumor cells, revealing significant antimitotic activity with promising GI50/TGI values . The structural features of the compound may facilitate interactions with cellular targets involved in cancer proliferation.
Metabolic Disorders
The inhibition of 11β-hydroxysteroid dehydrogenase type 1 has been associated with the management of metabolic syndrome, which includes conditions like obesity and type 2 diabetes . Compounds with similar structures have been proposed for developing therapeutic agents aimed at these metabolic disorders.
Case Study 1: CNS Disorders
A study published in Bioorganic & Medicinal Chemistry examined a series of piperazine derivatives for their anxiolytic effects. The results indicated that modifications to the piperazine structure significantly influenced the compounds' binding affinity to serotonin receptors, suggesting potential for developing new anxiolytics based on this scaffold .
Case Study 2: Anticancer Research
In another study conducted by the National Cancer Institute (NCI), compounds structurally related to this compound were tested across multiple cancer cell lines. The findings demonstrated that certain derivatives displayed selective cytotoxicity against specific cancer types, highlighting the potential for further development as anticancer agents .
Mechanism of Action
The exact mechanism of action for FPE remains an area of ongoing research. It likely interacts with specific molecular targets, affecting neurotransmission or other cellular processes.
Comparison with Similar Compounds
FPE’s uniqueness lies in its combination of a fluorophenyl group and a methylpiperazine ring. Similar compounds include other acylated piperazines, but FPE’s specific substitution pattern sets it apart.
Biological Activity
2-(4-Fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone, with the CAS number 876715-91-2, is a compound that belongs to a class of piperazine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The incorporation of a fluorophenyl group and a piperazine moiety suggests possible interactions with various biological targets, making it a subject of interest for researchers.
- Molecular Formula : C₁₃H₁₈FN₃
- Molecular Weight : 237.32 g/mol
- IUPAC Name : 2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethanamine
- Purity : Typically around 95% in commercial preparations
Antibacterial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, fluorinated compounds have shown strong, moderate, or weak in vitro antibacterial effects against various bacterial strains:
Compound | Bacterial Strain | Activity Level |
---|---|---|
Fluorinated Aldimine | Staphylococcus aureus | Strong |
Fluorinated Aldimine | Escherichia coli | Moderate |
Fluorinated Aldimine | Pseudomonas aeruginosa | Weak |
These findings suggest that the introduction of fluorine atoms can enhance the antibacterial properties of piperazine derivatives by improving their interaction with bacterial cell membranes or enzymes involved in cell wall synthesis .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by inhibiting key enzymatic pathways in bacteria or by disrupting membrane integrity.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study published in MDPI highlighted that related fluorinated compounds exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The IC50 values for these compounds ranged significantly, indicating their potential as lead compounds for antibiotic development .
- Cytotoxicity Assessments : In vitro cytotoxicity tests have shown that certain derivatives can selectively inhibit the growth of cancer cell lines while sparing normal cells. This selectivity is crucial for developing therapeutic agents with minimal side effects .
- Binding Affinity Studies : Research has demonstrated that piperazine derivatives can bind effectively to receptor sites associated with neurotransmitter systems, suggesting potential applications in treating neurological disorders .
Pharmacological Potential
The pharmacological profile of this compound indicates its potential use in various therapeutic areas:
- Antibacterial Agents : As detailed above, its antibacterial properties make it a candidate for further development as an antibiotic.
- Neurological Applications : Due to its ability to interact with neurotransmitter receptors, it may also hold promise in treating conditions such as anxiety or depression.
Properties
CAS No. |
521300-20-9 |
---|---|
Molecular Formula |
C13H17FN2O |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C13H17FN2O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10H2,1H3 |
InChI Key |
UQZNAZLTAOWDEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)F |
Origin of Product |
United States |
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